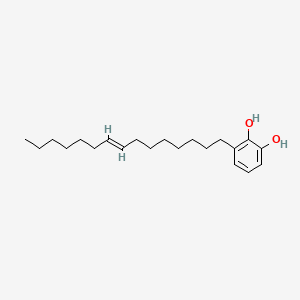

3-(8-Pentadecenyl)catechol

Descripción

Propiedades

IUPAC Name |

3-pentadec-8-enylbenzene-1,2-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-19-17-15-18-20(22)21(19)23/h7-8,15,17-18,22-23H,2-6,9-14,16H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWOCLAPCXDOJRL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC1=C(C(=CC=C1)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H34O2 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601310903 | |

| Record name | 3-(8-Pentadecenyl)catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.5 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2764-91-2 | |

| Record name | 3-(8-Pentadecenyl)catechol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2764-91-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(8-Pentadecenyl)catechol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601310903 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2764-91-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualization Within the Class of Catecholic Alkylphenols

3-(8-Pentadecenyl)-1,2-benzenediol is classified as a catecholic alkylphenol. This class of compounds is characterized by a 1,2-dihydroxybenzene (catechol) core substituted with an alkyl group. The defining features of 3-(8-Pentadecenyl)-1,2-benzenediol are its C15 (pentadecenyl) alkyl chain with a double bond at the eighth position. nih.gov

The basic structure of catechol is foundational to a wide array of natural and synthetic molecules. researchgate.net Catechols, including their alkylated derivatives, are known for their distinctive chemical properties, which are largely dictated by the two adjacent hydroxyl groups on the aromatic ring. These groups can participate in oxidation-reduction reactions and chelate metals.

Interactive Table: Physicochemical Properties of 3-(8-Pentadecenyl)-1,2-benzenediol

| Property | Value |

|---|---|

| Molecular Formula | C21H34O2 |

| Molecular Weight | 318.5 g/mol |

| IUPAC Name | 3-[(E)-pentadec-8-enyl]benzene-1,2-diol |

| Synonyms | Bhilawanol A, Urushenol |

| CAS Number | 2764-91-2 |

Data sourced from PubChem. nih.gov

Significance in the Study of Natural Organic Compounds

The relevance of 3-(8-Pentadecenyl)-1,2-benzenediol in the study of natural organic compounds stems primarily from its occurrence in various plant species. nih.gov The investigation of such naturally occurring molecules is crucial for discovering new bioactive compounds and understanding the biochemical pathways within organisms.

This particular alkylcatechol has been identified in Semecarpus anacardium, a plant native to India. nih.gov The presence of such long-chain phenols in plants is often associated with defensive mechanisms. For instance, research on maize has shown that catechol and its derivatives can act as defensive metabolites against herbivores like the fall armyworm (Spodoptera frugiperda). nih.gov The study of these compounds provides insights into plant-insect interactions and the chemical ecology of various species.

Overview of Academic Research Trajectories for Alkylcatechols

Natural Distribution within Toxicodendron Species

The compound 3-(8-pentadecenyl)-1,2-benzenediol is a significant component of urushiol (B600771), the allergenic oil produced by plants of the Toxicodendron genus, including poison ivy (Toxicodendron radicans), poison oak (Toxicodendron diversilobum), and poison sumac (Toxicodendron vernix). Urushiol is not a single compound, but a mixture of several structurally related alkylcatechols.

Presence as a Major Urushiol Component (Urushiol 15:1)

3-(8-Pentadecenyl)-1,2-benzenediol, often designated as Urushiol 15:1, is a key constituent of the urushiol mixture, particularly in poison ivy and poison sumac. wikipedia.org These plants predominantly synthesize urushiols with a 15-carbon side chain. wikipedia.org Research has shown that within the C15 series of urushiol congeners, the mono-unsaturated form (C15:1) and the di-unsaturated form (C15:2) are typically the most abundant. mdpi.comresearchgate.net Specifically, 3-(8-pentadecenyl)-1,2-benzenediol is one of the identified unsaturated catechols in this mixture. drugfuture.com

Relative Abundance of Urushiol Congeners in Poison Ivy

| Urushiol Congener | Relative Abundance |

|---|---|

| Pentadecenylcatechol (C15:1) | Most Abundant C15 Species |

| Pentadecadienylcatechol (C15:2) | Most Abundant C15 Species |

This table is based on data from GC-MS analysis of poison ivy stem extracts and shows the relative abundance of different urushiol congeners. mdpi.com

Geographic and Varietal Influences on Composition

The precise composition of urushiol, including the relative proportions of 3-(8-pentadecenyl)-1,2-benzenediol and other congeners, can exhibit significant variation. This variability is influenced by the specific Toxicodendron species, the geographic location of the plant, and even differences between individual plants. mdpi.comnih.gov For instance, while poison ivy and poison sumac are rich in C15 catechols, western poison oak primarily contains C17 catechols. wikipedia.org Studies on poison ivy from geographically distinct locations have revealed significant differences in the levels of urushiol accumulation, suggesting a genetic basis for this variation. nih.gov

Isolation and Analytical Characterization from Natural Sources

The study of 3-(8-pentadecenyl)-1,2-benzenediol and its fellow urushiol congeners necessitates sophisticated methods for their extraction and separation from the complex resinous matrix of the plant.

Advanced Extraction Methodologies for Catechol Derivatives

Effective extraction of urushiols from Toxicodendron plant material is a critical first step. Research has indicated that extracting fresh plant material with ethanol (B145695) yields a higher percentage of urushiol compared to extraction after drying. nih.gov Dichloromethane has also been utilized as a solvent for extracting these catechol derivatives. nih.gov These methods are designed to efficiently solubilize the lipophilic urushiol compounds from the plant tissues.

Chromatographic Separation Techniques for Urushiol Congeners

Due to the structural similarity of the various urushiol congeners, their separation requires high-resolution chromatographic techniques. High-performance liquid chromatography (HPLC), particularly reversed-phase HPLC, has been successfully employed to separate the different components of urushiol from poison ivy and poison oak extracts. documentsdelivered.comacs.orgresearchgate.net Gas chromatography-mass spectrometry (GC-MS) is another powerful tool used for the analysis and quantification of urushiol congeners. mdpi.comnih.govnih.gov These methods allow for the detailed characterization of the individual catechols, including 3-(8-pentadecenyl)-1,2-benzenediol, within the complex urushiol mixture.

Comparative Analysis with Related Alkylcatechols (e.g., Other Urushiol Congeners)

The biological activity and chemical properties of urushiol are a function of its constituent alkylcatechols. 3-(8-pentadecenyl)-1,2-benzenediol is part of a series of congeners that differ in the length of their alkyl side chain (typically 15 or 17 carbons) and the degree of unsaturation (number of double bonds) in that chain. wikipedia.orgmdpi.com

The other major C15 congeners found alongside 3-(8-pentadecenyl)-1,2-benzenediol in poison ivy include:

3-n-pentadecylcatechol (C15:0): The fully saturated version. nih.gov

3-pentadecadienylcatechol (C15:2): Contains two double bonds. mdpi.com

3-pentadecatrienylcatechol (C15:3): Contains three double bonds.

The degree of unsaturation in the alkyl side chain is a critical determinant of the allergenic potential of the urushiol molecule. wikipedia.org Studies have shown that congeners with more double bonds tend to be more allergenically potent. nih.gov While less than half of the general population may react to the saturated urushiol congener alone, over 90% react to urushiols with at least two double bonds. wikipedia.org

Elucidation of Precursor Metabolism in Plants

The biosynthesis of urushiols, including 3-(8-pentadecenyl)-1,2-benzenediol, is understood to originate from fatty acid metabolism. nih.gov The general structure, a catechol ring with a long hydrocarbon side chain, points to a hybrid pathway involving both fatty acid and polyketide synthesis. nih.govwikipedia.org The hydrocarbon chains are typically C15 or C17, derived from C16 and C18 fatty acids, respectively. nih.gov

Research supports a pathway where anacardic acid is a key intermediate. usda.gov More specifically, findings suggest that C15-anacardic acid is converted into stable cardanol (B1251761) intermediates, which are considered the penultimate metabolites in the biosynthesis of C15-urushiols. nih.gov This multi-step conversion from precursor fatty acids to the final urushiol product is a hallmark of phenolic lipid synthesis in these plants. The strong positive correlation observed between C15-cardanols and C15-urushiols further substantiates the role of cardanols as direct metabolic precursors. nih.gov

Identification and Characterization of Key Biosynthetic Enzymes

The conversion of simple precursors into the complex structure of 3-(8-pentadecenyl)-1,2-benzenediol is mediated by a series of specialized enzymes. Research efforts are focused on identifying and characterizing these proteins to fully map the biosynthetic route. usda.gov Key enzyme families implicated in this process include polyketide synthases and desaturases. researchgate.net

Polyketide synthases are crucial for the formation of the aromatic ring of urushiols. In the lacquer tree (Toxicodendron vernicifluum), several chalcone (B49325) synthase-like genes, which are a type of PKS, have been identified and are believed to be responsible for the synthesis of the urushiol backbone. researchgate.net Multi-omics analyses have linked genomic modules with high expression of these genes to greater urushiol accumulation. researchgate.net Specific genes, such as TvPKS9, 16, 19, 22, and 23, have been identified, and their expression levels correlate with the quantity of urushiol produced, strongly suggesting their participation in its biosynthesis. researchgate.net These PKS genes often appear clustered on the chromosome, indicating co-evolution and likely co-transcription to perform their related functions. researchgate.net

The introduction of double bonds into the alkyl side chain, such as the one at the eighth carbon in 3-(8-pentadecenyl)-1,2-benzenediol, is catalyzed by desaturase enzymes. wikipedia.orgresearchgate.net Desaturases are a class of enzymes that perform dehydrogenation reactions, converting single carbon-carbon bonds into double bonds on the acyl chain of a fatty acid molecule. nih.gov This process is highly specific and energy-intensive. nih.gov

These enzymes are critical for creating the variety of urushiol congeners found in nature, as the degree of unsaturation in the side chain is a key structural variable. wikipedia.org The likelihood and severity of the allergic reaction to urushiol are dependent on this unsaturation. wikipedia.org Acyl-lipid desaturases, typically membrane-bound enzymes found in the endoplasmic reticulum of higher plants, are responsible for introducing double bonds into fatty acid chains that are already part of a larger lipid molecule. nih.gov

Genetic Regulation and Gene Expression Profiling of Biosynthesis

The production of 3-(8-pentadecenyl)-1,2-benzenediol is tightly controlled at the genetic level. Transcriptional profiling is a key method used to identify genes involved in the pathway by correlating their expression levels with the accumulation of urushiol. usda.govusda.gov Studies on poison ivy have focused on tissues with high urushiol content, such as developing drupes, to find genes with significantly higher mRNA levels that could be part of the biosynthetic machinery. usda.gov

Research has identified numerous transcripts that are differentially expressed and positively correlated with urushiol levels. usda.gov These transcripts often encode enzyme families consistent with the predicted biochemical steps, such as oxidative hydroxylation of aromatic rings (e.g., cytochrome P450s and mono-oxygenases) which would complete the final step in converting cardanol to urushiol. usda.gov Furthermore, the co-expression of specific TvPKS genes in lacquer trees provides strong evidence for their role in urushiol synthesis. researchgate.net The statistically significant correlation between the accumulation of different urushiol congeners (both C15 and C17) suggests the existence of shared regulatory mechanisms that act on the biosynthetic genes for both types of chains. nih.gov

Metabolomics and Transcriptomics Approaches to Pathway Mapping

The integration of metabolomics and transcriptomics has become a powerful strategy for unraveling complex biosynthetic pathways like that of urushiol. researchgate.net This multi-omics approach allows researchers to simultaneously analyze the expression of thousands of genes (transcriptome) and the levels of numerous metabolites (metabolome). nih.govfrontiersin.org

By correlating changes in gene expression with fluctuations in metabolite concentrations, scientists can identify candidate genes responsible for specific biochemical conversions. frontiersin.org For instance, in Toxicodendron species, integrated analyses have successfully identified genomic modules where genes for metabolic flux regulators and chalcone synthase-like enzymes are highly expressed, and this high expression is linked to greater urushiol accumulation. researchgate.net This approach helps to build robust models of the biosynthetic network, from precursor supply to the final enzymatic steps, providing a comprehensive view of how 3-(8-pentadecenyl)-1,2-benzenediol and related compounds are synthesized and regulated within the plant. usda.govresearchgate.net

Data Tables

Table 1: Genes Implicated in Urushiol Biosynthesis

| Gene Family | Specific Genes (from T. vernicifluum) | Putative Function | Source |

|---|---|---|---|

| Polyketide Synthase (PKS) | TvPKS9, TvPKS16, TvPKS19, TvPKS22, TvPKS23 | Formation of the phenolic ring structure | researchgate.net |

| Ketoacyl-CoA Synthase (KCS) | KCS11, KCS4 | Elongation of fatty acid precursors | researchgate.net |

Table 2: Key Metabolites in the Urushiol Biosynthetic Pathway

| Metabolite | Chemical Class | Role in Pathway | Source |

|---|---|---|---|

| C16 Fatty Acids | Fatty Acid | Initial Precursor for C15 side chain | nih.gov |

| C15-Anacardic Acid | Phenolic Acid | Key Intermediate | nih.govusda.gov |

| C15-Cardanol | Phenolic Lipid | Penultimate Intermediate, precursor to C15-Urushiol | nih.gov |

| 3-pentadecyl-1,2-benzenediol | Catechol | Saturated Urushiol Congener | nih.gov |

Synthetic Methodologies and Structural Modifications

Total Synthesis Approaches for 3-(8-Pentadecenyl)-1,2-benzenediol

The complete chemical synthesis of 3-(8-pentadecenyl)-1,2-benzenediol, also known by trivial names such as Bhilawanol A or as a (15:1)-urushiol congener, presents challenges in both regioselectively constructing the substituted catechol ring and controlling the stereochemistry of the olefinic side chain. nih.govnih.govresearchgate.net

A critical step in the synthesis of 3-alkyl- and 3-alkenylcatechols is the regioselective introduction of the long hydrocarbon chain at the C-3 position of the 1,2-benzenediol (catechol) nucleus. Direct alkylation of catechol is often complicated by a lack of selectivity, leading to mixtures of 3- and 4-substituted products, as well as O-alkylated byproducts.

To overcome this, synthetic strategies often employ catechol precursors with protecting groups or directing groups to ensure the correct substitution pattern. A common approach involves starting with a pre-functionalized aromatic ring, such as 2,3-dimethoxybenzaldehyde (B126229) or a related veratrole derivative. nih.govnih.gov The alkyl side chain is then constructed and attached to this protected precursor. For instance, a key synthetic route involves the reaction of 6-chlorohexan-1-ol (with a protected hydroxyl group) with 2,3-dimethoxybenzaldehyde. nih.gov This positions a seven-carbon fragment onto the ring, which is later elaborated into the full C15 side chain. The final and crucial step is the demethylation of the methoxy (B1213986) groups, typically using a strong Lewis acid like boron tribromide, to reveal the free catechol hydroxyls. nih.gov This protection-deprotection strategy effectively circumvents the regioselectivity issues of direct catechol alkylation.

Another approach to achieving regioselectivity involves the Wittig reaction. A catechol diacetate moiety bearing an aldehyde at the 3-position, such as 3-(8-oxo-1-octyl) catechol diacetate, can be reacted with an appropriate phosphonium (B103445) ylide that carries the remainder of the side chain. jst.go.jp This method ensures the side chain is built specifically at the C-3 position.

Natural 3-(8-pentadecenyl)-1,2-benzenediol predominantly features a cis (Z) configuration at the C-8 double bond. Replicating this stereochemistry is a key goal of total synthesis.

One effective method for achieving this involves the use of alkyne precursors. In a synthesis described by Tyman and Tychopoulos, a C15 side chain containing an acetylenic bond at the 8-position is constructed and coupled to the catechol ring. nih.gov The desired cis-alkene is then generated through a stereoselective partial hydrogenation of the alkyne. This is commonly achieved using Lindlar's catalyst (palladium on calcium carbonate, poisoned with lead) or a similar system, such as catalytic hydrogenation with a quinoline-poisoned palladium catalyst. nih.gov This step selectively reduces the triple bond to a cis-double bond without reducing the aromatic ring or the newly formed double bond.

The Wittig reaction also offers a degree of stereocontrol. jst.go.jp The choice of ylide and reaction conditions can influence the geometry of the resulting double bond, often favoring the formation of the Z-isomer, especially with non-stabilized ylides under salt-free conditions.

Synthesis of Alkylcatechol Analogs and Derivatives

The synthesis of analogs of 3-(8-pentadecenyl)-1,2-benzenediol is crucial for structure-activity relationship (SAR) studies, which investigate how changes in molecular structure affect biological activity or physical properties. nih.gov Research in this area involves systematically altering the alkyl side chain and chemically modifying the catechol headgroup.

Urushiols are naturally occurring mixtures of catechols with C15 or C17 side chains that vary in their degree of unsaturation. wikipedia.orggoogle.com Synthetic efforts have aimed to produce individual, pure analogs to understand the contribution of the side chain to the molecule's properties.

Researchers have synthesized a variety of urushiol (B600771) analogs, including those with fully saturated side chains (e.g., 3-pentadecylcatechol) and those with different numbers and positions of double bonds. nih.govrsc.orgresearchgate.net For example, analogs with C15 and C17 side chains have been prepared to compare their effects. wikipedia.org The synthesis of these analogs often follows similar pathways to the total synthesis of the natural product, but utilizes different starting materials for the side chain construction. For instance, using different fatty acids as precursors allows for the introduction of side chains with varying lengths and saturation levels. rsc.org This systematic approach has been instrumental in determining that the degree of unsaturation in the alkyl chain is a key factor in the allergenic potential of urushiols. wikipedia.org

The catechol ring itself is a prime target for chemical modification to produce novel derivatives with altered properties. These modifications can range from simple etherification to the incorporation of the catechol unit into larger, more complex structures.

Etherification: Methylating one or both of the hydroxyl groups of the catechol ring, creating veratrole derivatives, has been shown to significantly diminish the molecule's allergenic reactivity. nih.gov This highlights the importance of the free hydroxyl groups for the biological activity of urushiols.

Esterification and Polymerization: The hydroxyl groups can be functionalized, for example, by reaction with acryloyl chloride to create a photocurable derivative. nih.gov This modification leverages the hydrophobic nature of the urushiol backbone while introducing new reactivity for applications in materials science, such as in dental adhesives. nih.gov

Positional Isomerism: The position of the alkyl side chain on the catechol ring also influences its properties. Syntheses of positional isomers, such as 4-pentadecylcatechol, have been carried out to compare their biological activity against the natural 3-substituted isomer. nih.govnih.gov

Heterocyclic Derivatives: More complex modifications include the synthesis of urushiol-based benzoxazines, where the catechol functionality is used as a building block for creating heterocyclic monomers. researchgate.net These monomers can then be polymerized to form materials with unique thermal and mechanical properties.

Biocatalytic Approaches in Synthesis of Related Phenolic Lipids

Biocatalysis, the use of natural catalysts like enzymes, offers a green and highly selective alternative to traditional chemical synthesis for producing phenolic lipids. nih.gov While the total synthesis of 3-(8-pentadecenyl)-1,2-benzenediol itself is dominated by chemical methods, enzymes play a significant role in the modification and synthesis of related structures.

Lipases are the most commonly used enzymes in this context. They are typically employed to catalyze the esterification or transesterification between a phenolic compound and a lipid (fatty acid, fatty alcohol, or triacylglycerol). nih.govnih.gov This process, often termed lipophilization, involves attaching a fatty acid chain to the phenolic core, thereby increasing the compound's solubility in nonpolar environments. nih.gov This approach is widely used to create novel antioxidants by combining the radical-scavenging properties of phenols with the lipid solubility of fatty acids.

In the context of urushiols, the enzyme laccase is of particular importance. Laccase catalyzes the oxidative polymerization of urushiol monomers, which is the natural process responsible for the hardening of urushi lacquer. researchgate.netrsc.org Synthetic urushiol analogs can also be polymerized using laccase to create artificial lacquer films, demonstrating how biocatalysis can be used to mimic and apply natural processes in materials science. rsc.org

Furthermore, understanding the natural biosynthetic pathway of urushiols, which involves enzymes like polyketide synthases (PKS), provides a blueprint for future biocatalytic strategies. researchgate.netnih.gov By harnessing and engineering these biosynthetic enzymes, it may become possible to produce specific urushiol congeners directly in microbial or plant-based systems, offering a sustainable and highly controlled manufacturing platform.

Advanced Spectroscopic and Chromatographic Characterization

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is a cornerstone in the definitive identification of 3-(8-Pentadecenyl)-1,2-benzenediol. It provides a highly accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. The molecular formula for 3-(8-Pentadecenyl)-1,2-benzenediol is C₂₁H₃₄O₂. nih.gov HRMS analysis can determine the monoisotopic mass with exceptional precision, which for this compound is calculated to be 318.25588 Da. nih.gov This level of accuracy is critical for distinguishing between isomers and compounds with the same nominal mass but different elemental compositions.

Collision-induced dissociation (CID) within a tandem mass spectrometer (MS/MS) provides further structural information by generating characteristic fragment ions. For long-chain lipids like this compound, fragmentation of the molecular ion can reveal details about both the polar catechol headgroup and the aliphatic side chain. nih.govnih.gov

| Property | Value | Data Source |

| Molecular Formula | C₂₁H₃₄O₂ | PubChem nih.gov |

| Molecular Weight | 318.5 g/mol | PubChem nih.gov |

| Monoisotopic Mass | 318.255880323 Da | PubChem nih.gov |

Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a highly surface-sensitive analytical technique used to characterize the elemental and molecular composition of the outermost monolayers of a solid material. sfr.caeag.com The technique involves bombarding the sample surface with a pulsed primary ion beam, which causes the emission of secondary ions from the surface. phi.com These secondary ions are then analyzed based on their mass-to-charge ratio using a time-of-flight analyzer. phi.com

Due to its high surface sensitivity (analysis depth of approximately 1-2 nm) and high spatial resolution (<0.1 µm), ToF-SIMS is an ideal tool for investigating the spatial distribution of 3-(8-Pentadecenyl)-1,2-benzenediol on a surface. eag.comphi.com For example, it could be used to create chemical maps showing the localization of this compound within the resin ducts of plant tissues or to identify microscopic surface contamination on materials. nih.govri.se The technique can provide detailed molecular information, which is crucial for identifying organic compounds like urushiols. researchgate.net

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful and sensitive method for the analysis of urushiol (B600771) congeners from complex mixtures. nih.govacs.org The technique first separates the different components of a sample using high-performance liquid chromatography (HPLC), typically with a reversed-phase C18 column, before they are introduced into the mass spectrometer for detection and quantification. acs.org

Different atmospheric pressure ionization (API) sources can be used, with electrospray ionization (ESI) and atmospheric pressure chemical ionization (APCI) being common choices. acs.org For urushiols, ESI operating in negative ion mode is particularly effective, readily forming the deprotonated molecule [M-H]⁻. acs.org

Tandem mass spectrometry (MS/MS) analysis of the [M-H]⁻ precursor ion of 3-(8-pentadecenyl)-1,2-benzenediol yields structurally significant daughter ions. Common fragmentation pathways for urushiols include the formation of quinoid radical anions and benzofuran phenate ions. acs.org This fragmentation pattern provides confirmation of the catechol structure and can help elucidate the nature of the alkyl side chain. The high sensitivity of LC-MS/MS allows for detection limits in the picogram range. acs.org

| LC-MS/MS Parameter | Description |

| Ionization Mode | Electrospray Ionization (ESI), Negative Mode |

| Precursor Ion | [M-H]⁻ |

| Common Fragment Ions | Quinoid radical anions, Benzofuran phenate (m/z 135) |

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the analysis of urushiols. nih.govresearchgate.net Due to the low volatility of these phenolic lipids, a derivatization step is typically required prior to analysis. The hydroxyl groups of the catechol ring are commonly converted to their trimethylsilyl (TMS) ethers to increase volatility and thermal stability. nih.gov

Following separation on the GC column, the derivatized compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting mass spectrum contains a molecular ion peak corresponding to the derivatized molecule, as well as a series of characteristic fragment ions.

For TMS-derivatized pentadecenyl urushiols, the mass spectra share common fragments that are indicative of the silylated catechol moiety, such as ions at m/z 179.0 and 267.1. nih.gov Individual congeners are distinguished by their unique molecular ions and ions corresponding to the loss of a methyl group (M-15) from a TMS group. nih.gov This technique allows for the quantification of different urushiol congeners within a sample. researchgate.net

| Derivatization | Ionization | Characteristic Fragments (TMS-derivatized) |

| Trimethylsilylation (TMS) | Electron Ionization (EI) | m/z 179.0, m/z 267.1, [M-15]⁺ |

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the complete and unambiguous structural elucidation of 3-(8-Pentadecenyl)-1,2-benzenediol. ethz.chnih.gov Through a combination of one-dimensional and two-dimensional experiments, the precise connectivity of all atoms in the molecule can be determined.

One-dimensional ¹H and ¹³C NMR spectra provide foundational information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum displays characteristic signals for the aromatic protons on the catechol ring, the olefinic protons of the side chain's double bond, the benzylic protons adjacent to the ring, the numerous methylene protons of the alkyl chain, and the terminal methyl group.

¹³C NMR: The carbon NMR spectrum shows distinct signals for the aromatic carbons (including those bearing the hydroxyl groups), the olefinic carbons, and the aliphatic carbons of the side chain. researchgate.net

| Structural Unit | ¹H Chemical Shift (δ, ppm) | ¹³C Chemical Shift (δ, ppm) |

| Aromatic Protons (C-H) | ~6.7 - 6.9 | ~115 - 122 |

| Aromatic Carbons (C-OH) | - | ~143 - 145 |

| Olefinic Protons (-CH=CH-) | ~5.3 - 5.4 | ~129 - 131 |

| Benzylic Protons (-CH₂-Ar) | ~2.5 - 2.6 | ~35 - 36 |

| Aliphatic Protons (-CH₂-) | ~1.2 - 2.0 | ~22 - 32 |

| Terminal Methyl (-CH₃) | ~0.8 - 0.9 | ~14 |

Note: Approximate chemical shift values are based on typical ranges for similar urushiol structures.

Two-dimensional NMR experiments are crucial for confirming the molecular skeleton and the specific placement of functional groups. ethz.chmdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu It is used to trace the connectivity of protons within the pentadecenyl side chain, confirming the sequence of methylene groups and their relationship to the olefinic and benzylic protons. It also confirms the coupling between adjacent protons on the catechol ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). sdsu.edu It allows for the definitive assignment of carbon signals based on the more easily assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds (long-range ¹H-¹³C correlations). sdsu.edu The HMBC spectrum is vital for connecting the different structural fragments. For instance, it provides unambiguous proof of the side chain's attachment point to the catechol ring by showing a correlation between the benzylic protons and the aromatic carbons. researchgate.net

Together, these 2D NMR techniques provide a complete and detailed map of the molecular structure, confirming the identity of 3-(8-Pentadecenyl)-1,2-benzenediol.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Fourier Transform Infrared (FTIR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FTIR spectrum of 3-(8-Pentadecenyl)-1,2-benzenediol reveals characteristic absorption bands corresponding to its distinct structural features: the hydroxyl groups, the aromatic benzene (B151609) ring, and the long unsaturated alkyl chain.

The presence of the catechol moiety is primarily identified by the characteristic O-H stretching vibrations of the hydroxyl groups. These typically appear as a broad and intense band in the region of 3500-3200 cm⁻¹. The broadness of this peak is indicative of intermolecular hydrogen bonding between the hydroxyl groups. The C-O stretching vibrations of the phenolic groups are also observable, typically in the range of 1288-1250 cm⁻¹ researchgate.net.

The aromatic nature of the benzene ring gives rise to several distinct absorption peaks. The =C-H stretching vibrations of the aromatic ring are observed in the region of 3100-3000 cm⁻¹. Furthermore, the C=C stretching vibrations within the aromatic ring produce characteristic peaks in the 1600-1450 cm⁻¹ region researchgate.net.

The long pentadecenyl side chain contributes to the aliphatic C-H stretching vibrations, which are typically observed just below 3000 cm⁻¹. The presence of the double bond (C=C) in the alkyl chain can be identified by a stretching vibration peak around 1650 cm⁻¹, although this can sometimes be weak and may overlap with the aromatic C=C stretching bands.

A summary of the expected characteristic FTIR absorption bands for 3-(8-Pentadecenyl)-1,2-benzenediol is presented in the interactive data table below.

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| 3500-3200 (broad) | O-H (Phenolic) | Stretching |

| 3100-3000 | =C-H (Aromatic) | Stretching |

| < 3000 | -C-H (Aliphatic) | Stretching |

| ~1650 | C=C (Alkene) | Stretching |

| 1600-1450 | C=C (Aromatic) | Stretching |

| 1288-1250 | C-O (Phenolic) | Stretching |

Advanced High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis and Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier analytical technique for the separation, identification, and quantification of individual components in a mixture. For the analysis of 3-(8-Pentadecenyl)-1,2-benzenediol and related urushiol congeners, reversed-phase HPLC (RP-HPLC) is the most commonly employed method. This technique utilizes a nonpolar stationary phase and a polar mobile phase, allowing for the separation of compounds based on their hydrophobicity.

A typical RP-HPLC method for the quantitative analysis and purity assessment of 3-(8-Pentadecenyl)-1,2-benzenediol would involve a C18 column as the stationary phase. The mobile phase often consists of a gradient mixture of acetonitrile and water, with the water component typically acidified with a small amount of trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The gradient elution, where the proportion of the organic solvent is increased over time, is crucial for separating the various urushiol congeners that may be present in a sample, which differ in the length and degree of unsaturation of their alkyl side chains.

Detection is commonly performed using a UV detector, with monitoring at wavelengths around 260 nm or 280 nm, where the catechol ring exhibits strong absorbance mdpi.com. For quantitative analysis, a calibration curve is constructed by running a series of standard solutions of known concentrations of 3-(8-Pentadecenyl)-1,2-benzenediol and plotting the peak area against the concentration. The concentration of the compound in an unknown sample can then be determined by interpolating its peak area on this calibration curve.

The purity of a sample of 3-(8-Pentadecenyl)-1,2-benzenediol can be assessed by examining the chromatogram for the presence of any additional peaks. The area of the main peak relative to the total area of all peaks in the chromatogram provides a measure of the purity of the compound. Method validation is a critical aspect of quantitative HPLC analysis and involves demonstrating the method's linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) mdpi.comnih.gov.

A representative set of HPLC parameters for the analysis of 3-(8-Pentadecenyl)-1,2-benzenediol is provided in the interactive data table below.

| Parameter | Value |

| Column | C18 Reversed-Phase (e.g., 4.6 mm I.D., 5 µm particle size) |

| Mobile Phase A | Water with 0.1% Trifluoroacetic Acid |

| Mobile Phase B | Acetonitrile |

| Gradient | Gradient elution, e.g., starting with a lower percentage of B and increasing over time |

| Flow Rate | ~1 mL/min |

| Injection Volume | 10-20 µL |

| Detection | UV at 260 nm or 280 nm |

| Column Temperature | Ambient or controlled (e.g., 30 °C) |

Chemical Reactivity, Polymerization, and Material Science Research

Mechanisms of Oxidative Polymerization of Catechol Derivatives

The transformation of liquid urushiol (B600771) into a hard, glossy lacquer is a result of oxidative polymerization. wikipedia.orgrsc.org This process can occur through several mechanisms, primarily involving the oxidation of the catechol ring. The main film-forming component of natural lacquer is urushiol, a catechol derivative that can undergo enzymatic polymerization at room temperature or thermal curing at high temperatures to form complex, cross-linked polymer coatings. nih.gov

In nature, the curing of urushiol-containing sap is catalyzed by the enzyme laccase. nih.govnih.gov Laccase is a copper-containing polyphenol oxidase that utilizes molecular oxygen as an oxidant. nih.govresearchgate.net The mechanism involves the oxidation of the hydroxyl groups on the catechol ring to form highly reactive semiquinone radicals. nih.gov

These radicals are unstable and can undergo several subsequent reactions:

Dimerization and Polymerization: The radicals can attack the nucleus of other urushiol molecules, forming biphenyl (B1667301) and ether linkages. This process continues, leading to the formation of a cross-linked polymer network. nih.gov

Disproportionation: Radicals can react to form a quinone and a catechol molecule. The quinone is also highly reactive and can participate in further polymerization reactions. nih.gov

This enzymatic process allows for polymerization to occur under mild, ambient conditions, a feature that is being explored for creating biocompatible hydrogels and adhesives. nih.govacs.orgnih.gov Studies on catechol polymerization using laccase from Trametes versicolor have shown that factors like pH, temperature, and solvent composition significantly affect the reaction rate. nih.gov For instance, the maximum initial reaction rate for catechol polymerization was achieved in a 10% (v/v) acetone-sodium acetate (B1210297) buffer at pH 5.0 and 25°C. nih.gov

| Parameter | Optimal Value |

|---|---|

| Solvent | 10% (v/v) acetone-sodium acetate buffer |

| pH | 5.0 |

| Temperature | 25°C (rate increases up to 45°C) |

| Enzyme Concentration | 0.02 U/ml |

| Initial Catechol | 250 mg/l |

| Dissolved Oxygen | 10 mg/l |

In the absence of laccase, such as during high-temperature curing, polymerization occurs via autoxidation. nih.gov This process involves the direct reaction of the catechol with oxygen. Additionally, the unsaturated C15 side chain of 3-(8-pentadecenyl)-1,2-benzenediol can participate in polymerization through radical-initiated mechanisms, similar to the polymerization of other vinyl monomers. wikipedia.orglibretexts.org

The process of radical polymerization consists of three main stages:

Initiation: An initiator molecule generates a free radical, which then reacts with a monomer unit (in this case, the unsaturated side chain of the urushiol molecule) to create a new, larger radical. wikipedia.orgfujifilm.com

Propagation: The newly formed radical adds to another monomer unit, propagating the polymer chain. youtube.comyoutube.com This step can repeat thousands of times, leading to the formation of a long polymer chain. youtube.com

Termination: The reaction ceases when two radicals combine, ending the chain growth. libretexts.orgyoutube.com

Formation of Copolymers and Blends in Natural Lacquers

The versatile reactivity of urushiol allows for the creation of copolymers and blends, enhancing the properties of the resulting materials. In traditional lacquerware, the natural sap contains a mixture of urushiol congeners with varying degrees of side-chain unsaturation, which naturally form a complex copolymer. wikipedia.org

In modern materials science, urushiol is being intentionally copolymerized with other monomers to tailor its properties. For example, a novel urushiol-based coating has been developed by thermal curing of urushiol with polyethylene (B3416737) glycol monooleate (PEGMO), a hydrophilic macromonomer. nih.gov In this process, the unsaturated side chain of the urushiol reacts with the C=C bond of PEGMO to form a copolymer with excellent compatibility and significantly increased hydrophilicity. nih.gov Similarly, polyurushiol has been synthesized by gamma-irradiation-induced cross-linking with monomers like 3-(trimethoxysilyl)propyl methacrylate (B99206) (TMPMA) and dipentaerythritol (B87275) hexaacrylate (DPEHA), which improved the thermal behavior and moisture barrier properties of the resulting material. iaea.org

| Comonomer | Polymerization Method | Resulting Property Enhancement | Reference |

|---|---|---|---|

| Polyethylene glycol monooleate (PEGMO) | Thermal Curing | Increased surface hydrophilicity for easy cleaning | nih.gov |

| 3-(trimethoxysilyl)propyl methacrylate (TMPMA) | Gamma-irradiation | Improved thermal stability and moisture barrier | iaea.org |

| Dipentaerythritol hexaacrylate (DPEHA) | Gamma-irradiation | Improved thermal stability and moisture barrier | iaea.org |

| N,N′-(4,4′-methylenediphenyl) dimaleimide (BMI) | Diels-Alder Reaction | Thermally reversible, self-healing properties | european-coatings.com |

Interfacial Chemistry and Adhesion Mechanisms in Material Applications (e.g., Coatings)

The strong adhesive properties of urushiol-based coatings are a key reason for their historical and continued use. acs.org This adhesion is primarily attributed to the catechol moiety. The two adjacent hydroxyl groups on the catechol ring can form strong hydrogen bonds and coordinate with various substrates, especially metal oxides and hydroxides.

Laccase-catalyzed polymerization has been shown to significantly enhance the adhesive strength of catechol-conjugated polymers. acs.orgnih.gov The enzymatic reaction increases the cohesion of the adhesive material itself through cross-linking, which in turn improves its adhesive force to a substrate. acs.orgnih.gov This principle is inspired by the adhesive proteins of marine mussels, which are also rich in catechol groups. The interfacial chemistry allows urushiol coatings to bind effectively to surfaces, providing a durable and protective layer. acs.org

Chemical Stability and Degradation Pathways in Material Matrices

Polyurushiol, the polymerized form of urushiol, is renowned for its exceptional stability. wikipedia.orgrsc.org Traditional urushi lacquer is highly resistant to water, acids, alkalis, and alcohol, and can withstand temperatures exceeding 300°C. wikipedia.orgrsc.org This remarkable durability is due to the highly cross-linked, aromatic polymer network formed during curing.

However, despite its general robustness, polyurushiol is susceptible to degradation from ultraviolet (UV) radiation. wikipedia.orgrsc.org Prolonged exposure to sunlight can break down the polymer matrix, leading to a loss of gloss and mechanical integrity. In natural environments, urushiol can be degraded by soil organisms over time, with moisture and microbial activity playing a role in its breakdown. nih.govhouzz.com For instance, the fungus Fomitella fraxinea has been shown to effectively degrade urushiols via laccase secretion, a method explored for detoxification purposes. nih.gov

Computational Chemistry and in Silico Modeling

Quantum Mechanical Studies of Electronic Structure and Reactivity

Quantum mechanical calculations are fundamental to understanding the electronic nature of 3-(8-pentadecenyl)-1,2-benzenediol, which is central to its chemical reactivity. The catechol moiety, a 1,2-dihydroxybenzene ring, is the key to its allergenic properties. nih.gov

Key Research Findings:

Electron Distribution and Reactivity: The two hydroxyl groups on the catechol ring are the primary sites of electronic activity. Quantum mechanical studies on similar catechol systems reveal a high electron density on the oxygen atoms and an electron-rich aromatic ring. This electronic configuration makes the molecule susceptible to oxidation.

Oxidation to an o-quinone: The defining feature of urushiol (B600771) reactivity is its oxidation to a highly reactive ortho-quinone. This process involves the loss of two protons and two electrons from the hydroxyl groups. Computational models can predict the redox potential for this transformation and identify the most likely pathways for oxidation, whether enzymatic or through auto-oxidation.

Covalent Bond Formation: The resulting o-quinone is a potent electrophile. Quantum mechanical calculations can model the subsequent Michael addition reactions where nucleophilic side chains of proteins on the skin, such as lysine (B10760008) or cysteine, attack the quinone ring. This covalent bond formation is a critical step in the haptenation process that initiates the immune response. Studies on synthetic urushiol analogs have shown that blocking potential sites for covalent bond formation can reduce or eliminate the sensitizing capacity. nih.gov

Table 1: Calculated Electronic Properties of a Model Catechol System

| Property | Description | Significance |

| Highest Occupied Molecular Orbital (HOMO) Energy | The energy of the outermost electron orbital. | A higher HOMO energy indicates a greater propensity to donate electrons and be oxidized. |

| Lowest Unoccupied Molecular Orbital (LUMO) Energy | The energy of the lowest-energy empty orbital. | A lower LUMO energy in the oxidized quinone form indicates a greater propensity to accept electrons from nucleophiles. |

| Mulliken Atomic Charges | The partial charge distribution on each atom. | Highlights the nucleophilic character of the hydroxyl oxygens and the electrophilic sites on the oxidized quinone ring. |

This is a representative table; specific values would require dedicated quantum mechanical calculations for 3-(8-pentadecenyl)-1,2-benzenediol.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum mechanics describes the electronic structure, molecular dynamics (MD) simulations provide insights into the physical movement and interactions of 3-(8-pentadecenyl)-1,2-benzenediol over time. These simulations are crucial for understanding how the long pentadecenyl chain influences the molecule's behavior.

Key Research Findings:

Membrane Interactions: As an amphipathic molecule with a polar catechol head and a non-polar lipid tail, 3-(8-pentadecenyl)-1,2-benzenediol is expected to interact strongly with cell membranes. nih.gov MD simulations can model its insertion into and orientation within a lipid bilayer. The hydrophobic tail would readily partition into the membrane's core, while the polar catechol head group would reside near the aqueous interface. This positioning is critical for its interaction with membrane-bound proteins.

Aggregation and Micelle Formation: At higher concentrations, urushiol molecules may aggregate to form micelles or other supramolecular structures. MD simulations can predict the critical micelle concentration and the stable arrangements of these aggregates, which could influence their transport and presentation to immune cells.

Docking Studies of Molecular Interactions with Model Systems

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second. For 3-(8-pentadecenyl)-1,2-benzenediol, this is particularly useful for understanding its interactions with proteins that may be involved in its biological effects.

Key Research Findings:

Binding to Immune-Related Proteins: Recent research has identified that urushiol can be presented to T-cells by the CD1a protein, a molecule that specializes in presenting lipid antigens. harvard.edu Docking studies can model how the hydrophobic pentadecenyl chain fits into the binding groove of CD1a, while the catechol head group is exposed for recognition by the T-cell receptor.

Interaction with Enzymes: The oxidation of urushiol can be catalyzed by enzymes such as tyrosinase or laccase. Docking simulations can elucidate how 3-(8-pentadecenyl)-1,2-benzenediol fits into the active site of these enzymes, providing a structural basis for its enzymatic conversion to the reactive quinone.

Non-Competitive Inhibition: In some systems, urushiols have been shown to act as non-competitive inhibitors of enzymes, such as those in the mitochondrial electron transport chain. nih.gov Docking studies can help identify allosteric binding sites, distinct from the active site, where the molecule can bind and induce conformational changes that inhibit enzyme function. nih.gov

Table 2: Representative Docking Scores for Urushiol-Protein Interactions

| Protein Target | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type |

| CD1a | -8.5 to -10.5 | Hydrophobic residues in the binding groove | Van der Waals, Hydrophobic |

| Tyrosinase | -7.0 to -9.0 | Copper-coordinating histidines in the active site | Coordination, Hydrogen Bonding |

| Cytochrome b | -6.5 to -8.5 | Allosteric site residues | Hydrophobic, Pi-stacking |

These values are illustrative and would depend on the specific urushiol congener and the protein model used.

Predictive Modeling of Chemical Behavior and Reaction Pathways

Predictive modeling combines data from quantum mechanics, molecular dynamics, and experimental results to forecast the likely chemical behavior and reaction pathways of 3-(8-pentadecenyl)-1,2-benzenediol under various conditions.

Key Research Findings:

QSAR Models: Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of different urushiol congeners with their allergenic potency. For instance, such models could predict how the position and number of double bonds in the alkyl chain affect the binding affinity to CD1a or the rate of quinone formation.

Reaction Pathway Prediction: Computational tools can map out the entire reaction network starting from the parent catechol. This includes the initial oxidation, the subsequent nucleophilic attacks by amino acid residues, and any potential secondary reactions or polymerization of the quinone. These models can help predict the most likely protein modifications that occur in the skin.

Metabolic Fate: Predictive models can also be used to forecast the metabolic fate of 3-(8-pentadecenyl)-1,2-benzenediol in the body. This includes predicting potential metabolites formed by cytochrome P450 enzymes and other metabolic pathways, which could have their own biological activities.

Degradation Pathways and Environmental Fate Chemical Perspective

Photochemical Degradation Mechanisms

The photochemical degradation of 3-(8-Pentadecenyl)-1,2-benzenediol is primarily initiated by the absorption of ultraviolet (UV) radiation, which leads to the breakdown of its molecular structure. The catechol ring, a core component of the molecule, is particularly susceptible to photodegradation. In the presence of oxygen, UV irradiation can lead to the formation of semiquinone radicals. nih.gov This initial step is often followed by the cleavage of the benzene (B151609) ring, ultimately resulting in the formation of smaller, lower molecular weight carboxylic and dicarboxylic acids. nih.gov

The presence of reactive oxygen species (ROS), such as hydroxyl radicals (•OH), significantly enhances the degradation process. For instance, studies on similar long-chain alkylphenols, like 4-nonylphenol (B119669) and 4-octylphenol, have shown that UV irradiation at 206 nm can directly photodegrade these compounds. nih.gov The degradation rate can be significantly accelerated by the addition of hydrogen peroxide (H₂O₂), which acts as a source of hydroxyl radicals. nih.gov The degradation process involves both the shortening of the alkyl side chain and the breakdown of the aromatic ring. nih.gov

The kinetics of the direct photolysis of alkylphenols often follow a pseudo-first-order model, with the rate constant being inversely proportional to the initial concentration of the compound. nih.gov This suggests that at lower environmental concentrations, the photochemical degradation of 3-(8-Pentadecenyl)-1,2-benzenediol may proceed more efficiently.

Table 1: Photochemical Degradation of Related Alkylphenols

| Compound | UV Wavelength (nm) | Key Findings | Kinetic Model | Reference |

|---|---|---|---|---|

| 4-Nonylphenol (4-NP) | 206 | Direct photodegradation observed, but not complete mineralization to CO₂. | Pseudo-first-order | nih.gov |

| 4-Octylphenol (4-OP) | 206 | Higher removal efficiency compared to 4-NP under the same conditions. Degradation enhanced with H₂O₂. | Pseudo-first-order | nih.gov |

| Nonylphenol Polyethoxylates (NPEOs) | UVB | UVB irradiation induced shortening of the ethoxylate side chain and degradation of the benzene ring, mediated by ROS. | Not specified | nih.gov |

Thermal Decomposition Characteristics

The thermal decomposition of 3-(8-Pentadecenyl)-1,2-benzenediol involves the breakdown of the molecule at elevated temperatures, leading to the formation of various smaller and more volatile compounds. The decomposition process is complex and is influenced by the temperature, heating rate, and the presence of oxygen.

The catechol moiety of the molecule is known to undergo thermal decomposition to produce phenol (B47542) derivatives, carbon oxides, and irritating smokes. researchgate.net Studies on the pyrolysis of catechol have shown that at temperatures between 700°C and 1000°C, the major products include carbon monoxide (CO), acetylene, 1,3-butadiene, phenol, and benzene. researchgate.net Theoretical studies on the kinetics of catechol thermal decomposition suggest that unimolecular decomposition can proceed via isomerization to 2-hydroxycyclohexa-2,4-dien-1-one, followed by breakdown into 1,3-cyclobutadiene, acetylene, and CO. nih.gov Bimolecular reactions involving a hydrogen radical can lead to the formation of phenol. nih.gov

The long, unsaturated pentadecenyl side chain also plays a crucial role in the thermal degradation process. Research on the thermal hydrolysis of long-chain unsaturated fatty acids has demonstrated that cleavage occurs at the allylic or vinylic positions of the double bond. nih.gov Similarly, studies on long-chain per- and polyfluoroalkyl substances indicate that thermal degradation is initiated by the cleavage of bonds, leading to the formation of perfluoroalkyl radicals. wur.nl This suggests that the 8-pentadecenyl chain of 3-(8-Pentadecenyl)-1,2-benzenediol would likely undergo scission at and near the C=C double bond, as well as other points along the alkyl chain, generating a variety of smaller hydrocarbon fragments. In an oxidative environment, these fragments can be further oxidized.

Table 2: Thermal Decomposition Products of Catechol

| Temperature Range (°C) | Major Decomposition Products | Reference |

|---|---|---|

| 700 - 1000 | Carbon Monoxide (CO), Acetylene, 1,3-Butadiene, Phenol, Benzene | researchgate.net |

Biotransformation Pathways by Microorganisms (as chemical transformations)

The biotransformation of 3-(8-Pentadecenyl)-1,2-benzenediol by microorganisms is a key process in its environmental degradation. A variety of soil and waterborne microbes, particularly bacteria, possess the enzymatic machinery to break down this and similar long-chain alkylphenolic compounds.

The initial steps in the microbial degradation of alkylphenols can involve either the oxidation of the alkyl chain or the hydroxylation of the aromatic ring. nih.gov Bacteria from the genera Pseudomonas and Sphingomonas have been identified as being capable of degrading long-chain alkylphenols. nih.gov For instance, some bacteria can utilize these compounds as their sole source of carbon and energy. nih.gov

The enzymatic degradation of the catechol ring is well-documented. Catechol dioxygenase enzymes play a pivotal role in cleaving the aromatic ring. This can occur via two main pathways: ortho-cleavage or meta-cleavage, leading to different sets of intermediates. These intermediates are then funneled into central metabolic pathways, such as the tricarboxylic acid (TCA) cycle.

The long pentadecenyl side chain is also subject to microbial attack. The degradation of long alkyl chains typically proceeds via β-oxidation, a process that sequentially shortens the chain by two carbon units at a time. The presence of a double bond in the 8-position of the pentadecenyl chain introduces a point for specific enzymatic action, likely involving isomerases and hydratases to prepare the molecule for β-oxidation. Studies on the biodegradation of other long-chain hydrocarbons have shown that a consortium of bacteria is often required for complete degradation. wur.nl

Table 3: Microbial Genera and Enzymes Involved in the Degradation of Related Compounds

| Microbial Genus | Key Enzymes | Degradation Pathway Component | Reference |

|---|---|---|---|

| Pseudomonas | Catechol Dioxygenase, Alkane Monooxygenase | Aromatic ring cleavage, Alkyl chain oxidation | wur.nlnih.gov |

| Sphingomonas | Alkylphenol Monooxygenase | Aromatic ring hydroxylation | nih.gov |

| Fungi (general) | Laccase, Peroxidase | Oxidation of phenolic group |

An exploration of future research avenues and sophisticated methodologies is crucial for unlocking the full potential of 3-(8-Pentadecenyl)-1,2-benzenediol and related alkylcatechols. These compounds, commonly known as urushiols, are the primary constituents of the sap from lacquer trees (Toxicodendron vernicifluum) and are also found in plants like poison ivy (Toxicodendron radicans). usda.govwikipedia.orgnih.gov While historically used in traditional lacquerware, modern research is focused on harnessing their unique chemical properties for advanced applications. This article delves into prospective research directions, from novel synthetic pathways to advanced analytical techniques, that promise to deepen our understanding and expand the utility of this versatile compound.

Q & A

Basic Research Questions

Q. How can 3-(8-Pentadecenyl)-1,2-benzenediol be structurally distinguished from its analogs using analytical techniques?

- Methodological Approach :

- HPLC Analysis : Utilize reverse-phase HPLC with UV detection (e.g., 280 nm) to separate analogs based on retention times. For example, urushiol 15:2 (C₂₁H₃₂O₂) and urushiol 15:1 (C₂₁H₃₄O₂) exhibit distinct elution profiles due to differences in alkenyl chain saturation .

- Mass Spectrometry (ToF-SIMS) : Confirm molecular weight and fragmentation patterns. Urushiol 15:2 (316.49 g/mol) and urushiol 15:3 (314.47 g/mol) can be differentiated by their unique ion clusters .

- NMR Spectroscopy : Analyze H and C NMR spectra to identify double-bond positions (e.g., 8Z,11Z in urushiol 15:2 vs. 8Z in urushiol 15:1) .

Q. What are the natural sources and extraction protocols for 3-(8-Pentadecenyl)-1,2-benzenediol?

- Natural Sources : This compound is a prominent metabolite in Toxicodendron vernicifluum (lacquer tree) sap, often co-occurring with urushiols and laccols .

- Extraction Methods :

- Solvent Extraction : Use ethanol or acetone to isolate phenolic fractions from plant sap, followed by liquid-liquid partitioning .

- Chromatographic Purification : Employ silica gel column chromatography with gradient elution (hexane:ethyl acetate) to separate alkenyl-substituted benzenediols .

Advanced Research Questions

Q. How does the position and saturation of the alkenyl chain influence the biological activity of 3-(8-Pentadecenyl)-1,2-benzenediol compared to its structural analogs?

- Structure-Activity Relationship (SAR) :

- Antimicrobial Activity : Analogues with di- or tri-unsaturated alkenyl chains (e.g., urushiol 15:3) show enhanced antimicrobial activity compared to mono-unsaturated derivatives (e.g., urushiol 15:1) due to increased membrane permeability .

- Cytotoxicity : Saturated analogs like laccol 17:0 (C₂₃H₄₀O₂) exhibit lower cytotoxicity in mammalian cells compared to unsaturated variants, as shown in in vitro assays using human keratinocytes .

- Experimental Design : Compare MIC values (e.g., 62.25–150 µg/mL for 1,2-benzenediol derivatives against Salmonella spp.) using broth microdilution assays under standardized OECD guidelines .

Q. What experimental approaches are recommended to resolve contradictions in reported antimicrobial efficacies among ortho-dihydroxybenzene derivatives?

- Data Contradiction Analysis :

- Standardized Assay Conditions : Address variability by harmonizing parameters (e.g., inoculum size, pH, and incubation time). For example, discrepancies in MIC values for 1,2-benzenediol against Listeria monocytogenes (150 µg/mL vs. higher values in other studies) may arise from differences in bacterial strain virulence.

- Comparative Studies : Use isogenic microbial strains to isolate the impact of hydroxyl group positioning. For instance, 1,2-benzenediol derivatives with para-substituted halogens (e.g., 4-chloro) show 40% higher activity than meta-substituted analogs due to enhanced radical stability .

- Advanced Techniques :

- Metabolomic Profiling : Apply LC-MS/MS to quantify intracellular reactive oxygen species (ROS) generation, linking phenolic structure to oxidative stress mechanisms .

Key Research Recommendations

- Prioritize in silico molecular docking studies to predict interactions with microbial enzymes (e.g., enoyl-ACP reductase) .

- Investigate biosynthetic pathways in Toxicodendron vernicifluum using transcriptomic tools to elucidate regulatory mechanisms of alkenyl chain modification .

- Validate ecological roles (e.g., plant defense) through field studies correlating metabolite abundance with pest resistance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.